Thiazolo[5,4-f]isoquinolin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
35317-86-3 |
|---|---|
Molecular Formula |
C10H7N3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-f]isoquinolin-2-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-13-8-2-1-6-5-12-4-3-7(6)9(8)14-10/h1-5H,(H2,11,13) |
InChI Key |
GTFXOAKAAXOPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=NC=C3)SC(=N2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thiazolo 5,4 F Isoquinolin 2 Amine and Its Derivatives
Classical Approaches to Thiazoloisoquinoline Core Synthesis
The foundational methods for constructing the thiazoloisoquinoline skeleton have laid the groundwork for more advanced synthetic innovations. These classical routes often rely on fundamental cyclization and condensation reactions.
The synthesis of isoquinoline (B145761) and its derivatives has a long history, with isoquinoline itself first being isolated from coal tar in 1885. wikipedia.org Early synthetic work on fused thiazole-isoquinoline systems provided the initial pathways to these complex heterocycles. For instance, a notable synthesis of the related Thiazolo[5,4-c]isoquinoline was reported in 1966, which involved the cyclization of a 4-amino-3-thiocyano-isoquinoline intermediate. doi.org This work was instrumental in demonstrating a viable route to the fused thiazole-isoquinoline ring system. These early methods, while effective, often required harsh reaction conditions and multiple steps, paving the way for the development of more efficient synthetic protocols.
A cornerstone of classical synthesis for 2-aminothiazole (B372263) fused systems is the reaction of an amino-substituted precursor with a thiocyanate (B1210189) source, followed by cyclization. In the context of thiazoloisoquinolines, this involves introducing a thiocyanate group adjacent to an amino group on the isoquinoline core. The subsequent intramolecular cyclization of the resulting thiourea (B124793) or its equivalent leads to the formation of the 2-aminothiazole ring fused to the isoquinoline backbone. doi.org
Another classical approach is the Hügershoff reaction, which involves the cyclization of thioureas with bromine in a solvent like chloroform (B151607) to yield 2-aminobenzothiazoles. nih.gov This methodology has been adapted for the synthesis of 2-aminoarylthiazolo[5,4-f]quinazolin-9-ones, a related class of compounds. The process begins with the formation of an isothiocyanate from an amine precursor, which then reacts with another amine to form a thiourea. This thiourea intermediate is then cyclized to form the desired 2-aminothiazole ring. nih.govmdpi.com
Table 1: Classical Cyclization Reactions for 2-Aminothiazole Annulation
| Reaction Name | Precursor | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Thiocyanation/Cyclization | Amino-isoquinoline | Thiocyanate source, then cyclization agent | 2-Aminothiazoloisoquinoline | doi.org |
| Hügershoff Reaction | Aryl thiourea | Bromine, Chloroform | 2-Aminobenzothiazole derivative | nih.gov |
Contemporary Synthetic Routes and Methodological Innovations
Modern organic synthesis has introduced a range of new techniques to improve the efficiency, yield, and substrate scope of thiazoloisoquinoline synthesis. These innovations include sophisticated multi-step sequences, the use of microwave irradiation, and advanced catalytic systems.
The synthesis of highly functionalized Thiazolo[5,4-f]isoquinolin-2-amine derivatives often necessitates well-designed multi-step reaction sequences. These sequences are crafted to build a versatile precursor molecule that can be readily converted into a variety of target compounds. For instance, a common strategy involves starting with a substituted anthranilic acid or a related aniline (B41778) derivative. nih.govnih.gov This starting material undergoes a series of transformations, such as nitration, reduction, and protection/deprotection steps, to install the necessary functional groups for the subsequent cyclization and annulation reactions.
A notable example is the multi-step synthesis of methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate, a key precursor for thiazolo[5,4-f]quinazolin-9(8H)-ones. This synthesis begins with the protection of methyl 5-nitroanthranilate, followed by reduction of the nitro group. The resulting amine is then brominated, and the thiazole (B1198619) ring is constructed using Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride), followed by a final cyclization step. nih.gov Such multi-step sequences allow for the precise placement of functional groups, enabling the synthesis of a diverse library of derivatives. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of heterocyclic compounds, including thiazoloisoquinolines and their analogs. nih.gov This technique can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. nih.gov The application of microwave irradiation has been particularly beneficial in cyclization and condensation reactions that traditionally require high temperatures and long reaction times. nih.govnih.gov
In the synthesis of thiazolo[5,4-f]quinazolines, microwave heating has been successfully employed in several key steps. For example, the Dimroth rearrangement and the cyclization of formimidamides to form the quinazoline (B50416) ring can be efficiently carried out under microwave irradiation. nih.govresearchgate.net Furthermore, microwave-assisted copper-mediated cyclization has been used to form the thiazole ring in the synthesis of key precursors. nih.gov The use of MAOS not only accelerates the synthesis but also contributes to greener chemistry by reducing energy consumption and often allowing for the use of less solvent. nih.govnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Dimroth Rearrangement | Several hours | 2-45 minutes | Often significant | nih.gov |
| Cyclocondensation | Hours to days | Few minutes | Nearly quantitative yields | nih.gov |
| Copper-mediated Cyclization | Hours | 20 minutes | Good yields | nih.govresearchgate.net |
Copper-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis for the formation of carbon-heteroatom bonds. In the context of thiazole ring synthesis, copper-catalyzed intramolecular C-S bond formation is a highly effective strategy. organic-chemistry.orgorganic-chemistry.org This method is particularly useful for the cyclization of ortho-halo-substituted thiourea precursors to form the fused thiazole ring. nih.govmdpi.com
The synthesis of 2-(arylamino)thiazolo[5,4-f]quinazolin-9-ones has been successfully achieved using a copper iodide (CuI) catalyzed intramolecular C-S coupling reaction. nih.gov This reaction demonstrates high regioselectivity and can be performed as a one-pot sequential process, often enhanced by microwave heating. nih.gov The use of a copper catalyst allows for milder reaction conditions compared to traditional methods and tolerates a wide range of functional groups. nih.gov This catalytic approach represents a significant advancement in the synthesis of complex thiazole-containing heterocyclic systems. organic-chemistry.orgacs.org
Dimroth Rearrangement in Thiazoloisoquinoline Derivative Synthesis
The Dimroth rearrangement is a significant reaction in the synthesis of various nitrogen-containing heterocyclic compounds, including derivatives of thiazoloisoquinolines. wikipedia.orgnih.gov This rearrangement typically involves the isomerization of a heterocyclic system where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org The reaction mechanism often proceeds through a ring-opening and subsequent ring-closing sequence. wikipedia.orgnih.gov
In the context of synthesizing thiazolo[5,4-f]quinazolines, a class of compounds structurally related to thiazoloisoquinolines, the Dimroth rearrangement has been employed effectively. nih.govmdpi.com For instance, the cyclization of (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide can be achieved via a thermal Dimroth rearrangement. nih.govmdpi.com This reaction is often carried out using an appropriate aniline in acetic acid under microwave irradiation, leading to the formation of the tricyclic thiazolo[5,4-f]quinazoline core in good yields. nih.govmdpi.com The use of microwave assistance can significantly accelerate the reaction. nih.govnih.gov
Factors that can influence the Dimroth rearrangement include the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of both the starting material and the final product. nih.gov
Exploration of Dithiooxamide (B146897) and Halobenzaldehyde Reactivity for Related Isomers (e.g., Thiazolo[5,4-c]isoquinolines)
A direct and novel method for the synthesis of thiazolo[5,4-c]isoquinolines involves the reaction of dithiooxamide with 2-halobenzaldehydes. rsc.orgrsc.orgdntb.gov.ua This approach is a significant development as it provides access to the previously elusive thiazolo[5,4-c]isoquinoline scaffold from simple, commercially available starting materials. dntb.gov.ua
The reaction's outcome is highly dependent on the substitution pattern of the 2-halobenzaldehyde. rsc.orgrsc.org The nature, number, and position of halogen atoms and other substituents on the aldehyde play a crucial role in determining whether the product is the desired thiazolo[5,4-c]isoquinoline (TzIQ) or the more commonly formed thiazolo[5,4-d]thiazole (B1587360) (TzTz). rsc.orgrsc.org In some cases, a mixture of both isomers is obtained. rsc.orgrsc.org
The use of a Lewis acid catalyst, such as lanthanum(III) triflate, has been shown to favor the formation of the thiazolo[5,4-c]isoquinoline isomer. rsc.orgrsc.org For certain aldehydes, the presence of this catalyst is essential for the formation of the TzIQ product. rsc.org The structures of several of the resulting thiazolo[5,4-c]isoquinolines have been confirmed by single-crystal X-ray diffraction. rsc.orgresearchgate.net
| Reactants | Catalyst/Conditions | Product(s) | Reference(s) |
| Dithiooxamide and 2-halobenzaldehydes | Lanthanum(III) triflate | Thiazolo[5,4-c]isoquinolines (TzIQ) | rsc.org, rsc.org |
| Dithiooxamide and aromatic aldehydes | Varies | Thiazolo[5,4-d]thiazoles (TzTz) | rsc.org, rsc.org |
Strategic Intermediate Derivatization in this compound Synthesis
The synthesis of complex molecules like this compound often relies on the strategic derivatization of key intermediates. This approach allows for the introduction of diverse functionalities and the construction of the final target molecule in a controlled and efficient manner.
A key strategy in the synthesis of thiazolo[5,4-f]quinazoline derivatives involves the use of a versatile, polyfunctionalized benzothiazole (B30560) intermediate. nih.govmdpi.com This intermediate is designed to be a molecular platform that can be readily modified to generate a library of derivatives with various substitution patterns. nih.govmdpi.commdpi.com
For example, a 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816) has been utilized as a versatile precursor. nih.govmdpi.com The nitrile group at the 2-position of the thiazole ring can be transformed into other functional groups, such as a methylcarbimidate. nih.gov Simultaneously, the 2-aminobenzonitrile (B23959) moiety provides a site for the construction of the pyrimidine (B1678525) ring, leading to the final tricyclic system. nih.gov This modular approach allows for the systematic variation of substituents on the thiazolo[5,4-f]quinazoline scaffold, which is crucial for structure-activity relationship (SAR) studies. nih.govmdpi.com
The functionalization of pre-existing thiazolo[5,4-c]isoquinoline systems has also been explored, for instance, through Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. researchgate.net
The construction of the thiazolo[5,4-f]isoquinoline (B11908580) core often involves the initial synthesis of key benzothiazole and quinazoline intermediates. nih.govmdpi.commdpi.comnih.gov
A multi-step synthesis of a key polyfunctionalized benzothiazole, such as methyl 6-amino-2-cyano-benzo[d]thiazole-7-carboxylate, has been developed and performed on a multigram scale. mdpi.comnih.gov This synthesis may involve steps like N-protection, reduction of a nitro group, selective bromination, and cyclization using reagents like 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt). nih.govmdpi.comnih.gov
Spectroscopic and Analytical Characterization in Thiazolo 5,4 F Isoquinolin 2 Amine Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Thiazolo[5,4-f]isoquinolin-2-amine and its analogues. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular framework. rsc.orgresearchgate.net
In the ¹H NMR spectrum of related 2-aminothiazole (B372263) derivatives, the protons of the amino group typically appear as a broad singlet. rsc.org For instance, in 2-amino-4-phenylthiazole, the amino protons (–NH₂) resonate as a singlet at approximately 7.13 ppm. rsc.org The chemical shifts of the aromatic protons on the isoquinoline (B145761) and any substituent groups provide further structural confirmation. rsc.org The analysis of coupling patterns between adjacent protons helps to establish the connectivity within the molecule. researchgate.net
¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The carbon atom of the C=N bond within the thiazole (B1198619) ring of related compounds typically appears in the downfield region of the spectrum. rsc.org For example, in 2-amino-4-phenylthiazole, the carbon of the thiazole ring attached to the amino group (C2) resonates at approximately 168.8 ppm. rsc.org The chemical shifts of the carbons in the isoquinoline ring system and any attached functional groups are also diagnostic. rsc.orgwisc.edu
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related 2-Aminothiazole Structures
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Amino-4-phenylthiazole rsc.org | DMSO-d₆ | 7.86–7.79 (m, 2H), 7.36 (dd, J = 8.4, 7.0 Hz, 2H), 7.30–7.21 (m, 1H), 7.13 (s, 2H, NH₂), 6.98 (s, 1H) | 168.8, 150.3, 135.4, 129.0, 127.7, 126.0, 102.0 |
| 4-(4-Chlorophenyl)-2-thiazolamine rsc.org | DMSO-d₆ | 7.81 (d, J = 8.6 Hz, 2H), 7.39 (d, J = 8.6 Hz, 2H), 7.15 (s, 2H, NH₂), 7.01 (s, 1H) | 168.9, 149.1, 134.2, 132.1, 128.9, 127.8, 102.7 |
| 2-Aminothiazole chemicalbook.com | DMSO | 6.93 (d), 6.53 (d), 6.86 (s) | Not specified |
Note: The data presented is for structurally related compounds and serves as a reference for the expected spectral features of this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy is primarily used to confirm the presence of the amine (–NH₂) group and the characteristic vibrations of the fused aromatic ring system. orgchemboulder.com
The key diagnostic IR absorption bands for a primary amine include:
N–H Stretching: Two bands are typically observed in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N–H bonds. orgchemboulder.com
N–H Bending: A bending vibration for primary amines is expected in the range of 1650-1580 cm⁻¹. orgchemboulder.com
N–H Wagging: A broad band due to N–H wagging can be observed between 910-665 cm⁻¹. orgchemboulder.com
The C–N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ region. orgchemboulder.com The IR spectrum will also display characteristic absorptions for the C=C and C=N stretching vibrations within the fused heterocyclic ring system. For related thiazole compounds, these bands appear in the fingerprint region. nist.govnist.gov
Table 2: Characteristic IR Absorption Frequencies for Primary Amines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| N–H Stretch (asymmetric & symmetric) | 3400–3250 |
| N–H Bend | 1650–1580 |
| C–N Stretch (aromatic) | 1335–1250 |
| N–H Wag | 910–665 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. rsc.orgrsc.org
In a typical mass spectrum, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound. For this compound (C₁₀H₇N₃S), the expected monoisotopic mass is approximately 201.04 g/mol . epa.gov The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, with characteristic losses of small neutral molecules or radicals that can help to confirm the structure.
For related heterocyclic compounds, fragmentation often involves the cleavage of the rings and the loss of substituents. The study of these fragmentation pathways can help to differentiate between isomers.
X-ray Crystallography for Definitive Molecular Architecture (Applicable to Related Isomers/Derivatives)
The crystal structures of related heterocyclic systems, such as thiazolo[5,4-c]isoquinolines and phenylisothiazolyl oxathiazolones, have been determined, revealing details about their planarity and intermolecular interactions. nih.govresearchgate.net For instance, the planarity of the fused ring system and any deviations caused by steric hindrance can be accurately measured. nih.gov Such studies on analogous compounds are invaluable for understanding the structural features that may influence the biological activity of this compound. nih.gov
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. mdpi.comchemistryhall.com The compound is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and a suitable mobile phase is used to develop the chromatogram. The retention factor (Rf) value is characteristic of the compound under specific conditions. Visualization can be achieved using UV light or by staining with reagents like iodine vapor or ninhydrin (B49086) for amine-containing compounds. mdpi.comchemistryhall.com
Column Chromatography is a preparative technique used to separate and purify larger quantities of the target compound. rsc.org The crude product is loaded onto a column packed with a stationary phase, and a solvent or a gradient of solvents is passed through to elute the components at different rates.
High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for both the purification and quantitative analysis of this compound. nasc.ac.in Reversed-phase HPLC, often coupled with a mass spectrometer (HPLC-MS), is particularly useful for separating compounds based on their polarity. nasc.ac.in The retention time of the compound is a key identifier, and the peak area can be used to determine its purity. The development of an efficient HPLC method is crucial for obtaining reliable data in structure-activity relationship (SAR) studies. nasc.ac.innih.gov
Structure Activity Relationship Sar and Ligand Design for Thiazolo 5,4 F Isoquinolin 2 Amine Analogs
Systematic Structural Modifications and Their Biological Consequences
Systematic modifications of the thiazolo[5,4-f]isoquinoline (B11908580) core have been crucial in understanding its biological activity. Research has primarily focused on the thiazolo[5,4-f]quinazoline series, which are structurally related to thiazolo[5,4-f]isoquinolines. These studies have paved the way for the development of highly potent kinase inhibitors.
A key strategy has been the substitution at various positions of the tricyclic system. For instance, in the thiazolo[5,4-f]quinazolin-9(8H)-one series, modulation of the R¹ and R² groups has been explored. nih.gov The introduction of different alkyl and aryl groups at position 8 of the pyrimidine (B1678525) ring and various alkyl substituents on the carbimidate group at position 2 of the thiazole (B1198619) moiety has been a focus. nih.gov The choice of small aliphatic chains for R¹ was inspired by previous findings indicating that smaller groups can enhance inhibitory activity against kinases. nih.gov
In another study, a library of thiazolo[5,4-f]quinazolines was synthesized with substitutions at position 4 of the pyrimidine ring (position 9 of the tricyclic compound) with various aromatic amines. nih.govmdpi.com Further modifications included the introduction of a methyl carbimidate group at position 2 of the thiazole moiety. nih.govmdpi.com These systematic changes led to the discovery of compounds with single-digit nanomolar or even subnanomolar inhibitory concentrations (IC50) against DYRK1A/1B kinases. nih.govnih.gov
The reactivity of the carbonitrile group at position 2 of the thiazole ring has been exploited to introduce a variety of carboximidamide groups by reacting them with a panel of substituted amines, mainly alkylamines. nih.gov This led to the creation of new sets of carboximidamides, expanding the chemical diversity and allowing for a deeper understanding of SAR. nih.gov
The synthesis of 2-arylamino-substituted thiazolo[5,4-f]quinazolin-9(8H)-ones has also been achieved through methods like the Hügershoff reaction and copper-catalyzed intramolecular C-S bond formation. mdpi.comnih.gov These approaches allowed for the introduction of various aromatic and aliphatic amine groups at the C-2 position of the thiazole moiety, further diversifying the library of compounds for biological evaluation. mdpi.com
Identification of Key Pharmacophores and Active Sites
The thiazolo[5,4-f]quinazoline scaffold is considered a 6,6,5-tricyclic homolog of the 4-aminoquinazoline pharmacophore, which is a common feature in many ATP-competitive kinase inhibitors approved for cancer treatment. nih.govnih.gov This core structure is crucial for the interaction with the ATP-binding site of kinases.
Docking studies have provided valuable insights into the binding modes of these inhibitors. For thiazolo[5,4-f]quinazolin-9(8H)-one derivatives, it is suggested that the unencumbered nitrogen at position 6 of the tricyclic core can form a critical hydrogen bond with the backbone NH-residue of Val135 in the hinge region of the GSK-3β ATP-binding site. nih.gov This interaction is considered essential for the inhibitory activity of many kinase inhibitors. nih.gov
Furthermore, a benzylcarbimidate function at the R² position can form a polar interaction between the nitrogen atom of the imidate and the ammonium (B1175870) group of Lys85. nih.gov This highlights the importance of the substituent at this position for enhancing binding affinity. The region of the ATP-binding site where this substituent binds is not conserved among kinases, presenting an opportunity to achieve selectivity. nih.gov
The general structure of these compounds, featuring a thiazole ring fused to a quinoline (B57606) system with an amino group, contributes to their reactivity and potential to interact with biological targets like enzymes and receptors. ontosight.ai
Influence of Substituents on Potency, Selectivity, and Efficacy
The nature and position of substituents on the thiazolo[5,4-f]isoquinoline scaffold have a profound impact on the potency, selectivity, and efficacy of the resulting analogs.
In the thiazolo[5,4-f]quinazoline series, the introduction of a methylcarbimidate function at position 2 of the thiazole ring, combined with an N-aryl substituent at position 9, has been identified as a key feature for potent DYRK1A/1B inhibition. mdpi.com Specifically, compounds EHT 5372, EHT 6840, EHT 1610, EHT 9851, and EHT 3356, all possessing this structural motif, displayed single-digit nanomolar or subnanomolar IC50 values. nih.govnih.gov
Further studies on thiazolo[5,4-f]quinazolines revealed that small-sized groups linked to the thiazole ring can dramatically enhance the inhibitory activity against DYRK1A. nih.gov For example, compounds 7i, 8i, and 9i, which have small substituents, exhibited IC50 values in the double-digit nanomolar range (40, 47, and 50 nM, respectively) against DYRK1A. nih.govresearchgate.net
In the context of 2-arylamino-substituted thiazolo[5,4-f]quinazolin-9(8H)-ones, the cyclopropyl (B3062369) group at the N-8 position has proven to be effective. mdpi.com When exploring substituents at the 2-position, it was found that 2-arylamino derivatives, particularly compounds 17e and 17f, were the most active, with submicromolar affinities for various kinases. mdpi.com The presence of carboximidamide or carboximidate functions at position 2, resulting from the substitution of a carbonitrile group, appears to be crucial for achieving such high affinities. mdpi.com
For thiazolo[5,4-d]pyrimidine (B3050601) derivatives, which share a similar heterocyclic core, substitutions at the 2-position of a 2-benzyl group were found to modulate affinity for the hA2A adenosine (B11128) receptor. nih.gov The introduction of a fluorine or chlorine atom at this position resulted in the most potent compounds in the series. nih.gov
The following table summarizes the inhibitory activities of selected thiazolo[5,4-f]quinazoline analogs against DYRK1A, highlighting the influence of different substituents.
Rational Design Strategies Based on SAR Data
The wealth of SAR data has enabled the development of rational design strategies for novel thiazolo[5,4-f]isoquinoline-based inhibitors. A key strategy involves leveraging the understanding of the pharmacophore and the specific interactions within the kinase ATP-binding site.
One successful approach has been the design of multi-target-directed ligands (MTDLs) that can inhibit multiple kinases involved in a particular disease, such as Alzheimer's. nih.gov By understanding the SAR for different kinases, it is possible to design molecules with a desired polypharmacological profile.
The development of versatile molecular platforms, such as 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816), has been instrumental. nih.govnih.gov This intermediate allows for the convenient synthesis of a diverse library of derivatives by modifying different positions of the scaffold. nih.govmdpi.com
Future design strategies will likely continue to focus on:
Fine-tuning substituents at key positions: Systematically exploring a wider range of substituents at positions 2, 8, and 9 of the thiazolo[5,4-f]quinazoline core to optimize potency and selectivity.
Exploiting non-conserved regions of the ATP-binding site: Designing substituents that can interact with less conserved pockets to achieve greater selectivity among different kinases.
Computational modeling and docking: Utilizing in silico methods to predict binding affinities and guide the synthesis of the most promising candidates.
By integrating synthetic chemistry, biological evaluation, and computational modeling, researchers can continue to build upon the existing SAR knowledge to design the next generation of highly effective and selective thiazolo[5,4-f]isoquinoline-based therapeutics.
Computational Chemistry and Molecular Modeling in Thiazolo 5,4 F Isoquinolin 2 Amine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like thiazoloisoquinoline derivatives interact with their biological targets at the molecular level.
Research on related thiazolo-fused quinazolines and quinolines has demonstrated the utility of this approach. For instance, docking studies on a series of novel thiazoloquinolinone derivatives against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) showed binding energies ranging from -3.24 to -6.63 kcal/mol. nih.gov The compound with the strongest binding affinity (-6.63 kcal/mol) was identified, providing a basis for further development. nih.govnih.gov In another study focusing on thiazolo[5,4-f]quinazolin-9-one derivatives as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), docking simulations predicted key interactions within the ATP-binding site. mdpi.com These included a hydrogen bond formed by the nitrogen at position 6 of the core structure and a polar interaction involving the amino group of the Lys85 residue. mdpi.com
Similarly, a computer-aided drug design (CADD) approach for thiazolo[5,4-c]isoquinoline derivatives identified acetylcholinesterase (AChE) as a potential target. researchgate.net Subsequent docking simulations predicted that four of these compounds were promising candidates based on their significant ligand-protein energy scores, with one derivative showing a calculated binding energy (ΔG) of -11.0 kcal/mol. researchgate.net Docking studies of 79 thiazoloquin(az)olin(on)es as inhibitors of the enzyme CD38 identified four critical interactions: a hydrogen bond with the main chain of GLU-226 and van der Waals interactions with TRP-125, TRP-189, and THR-221. nih.gov
| Compound Class | Target Protein | Key Findings from Docking | Reference |
|---|---|---|---|
| Thiazoloquinolinone derivatives | VEGFR-2 | Binding energies ranged from -3.24 to -6.63 kcal/mol. | nih.gov |
| Thiazolo[5,4-f]quinazolin-9-one derivatives | GSK-3β | Predicted H-bond with hinge region and polar interaction with Lys85. | mdpi.com |
| Thiazolo[5,4-c]isoquinolines | AChE | Identified promising hits with binding energies as low as -11.0 kcal/mol. | researchgate.net |
| Thiazoloquin(az)olin(on)es | CD38 | Key interactions with GLU-226, TRP-125, TRP-189, and THR-221. | nih.gov |
Virtual Screening Approaches for Novel Active Compounds
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This in silico method simulates the docking of potential drug candidates to a target protein, allowing researchers to evaluate and prioritize compounds before their actual synthesis, thus saving time and resources. nih.gov
The general workflow for structure-based virtual screening involves several filtering steps. For example, in a study on quinazoline (B50416) derivatives, a library of 1000 compounds was initially screened. researchgate.net This library was first filtered based on drug-like properties, such as Lipinski's rule of five, which reduced the number of candidates to 671. researchgate.net A subsequent filter for ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles further narrowed the list to 28 compounds with good pharmacokinetic characteristics. researchgate.net Finally, docking-based screening of these 28 compounds against the target protein identified seven leads that exhibited better binding scores than the reference drug. researchgate.net This systematic approach allows for the efficient identification of novel and potent compounds from a vast chemical space, a strategy that is applicable to scaffolds like Thiazolo[5,4-f]isoquinolin-2-amine for discovering new bioactive derivatives.
Target Prediction Methodologies
Before engaging in extensive biological testing, computational target prediction can provide valuable hypotheses about the potential molecular targets of a novel compound. This approach uses algorithms and databases of known compound-target interactions to predict the bioactivity of new molecules.
A notable example involved a series of sixteen thiazolo[5,4-c]isoquinoline derivatives, a class of compounds about which little was known. researchgate.net Researchers employed a computer-aided drug design (CADD) strategy that included target prediction using Mondrian conformal prediction (MCP) with the ChEMBL database, which contains over 15 million bioactivity measurements. researchgate.net This analysis identified the enzyme acetylcholinesterase (AChE) as a highly probable target for this class of compounds. researchgate.net This prediction was subsequently validated through molecular docking and in vitro bioassays, confirming the utility of the target prediction methodology. researchgate.net Similarly, artificial intelligence has been used for the biological target prediction of novel thiazolo[4,5-b]quinoxaline derivatives, demonstrating the growing role of machine learning in this field. johnshopkins.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net These models are powerful predictive tools in drug design, helping to understand which structural features are crucial for a compound's potency and to design new molecules with enhanced activity.
A three-dimensional QSAR (3D-QSAR) study was conducted on 79 thiazoloquin(az)olin(on)es acting as CD38 inhibitors. nih.gov Using the Comparative Molecular Field Analysis (CoMFA) method, a highly predictive model was developed for the human dataset. The model showed excellent statistical robustness, with a high correlation coefficient (R²) of 0.94 for the training set and 0.92 for the test set. nih.gov The model's strong predictive power was further confirmed by a leave-one-out cross-validation test, which yielded a q² value of 0.78. nih.gov Another 3D-QSAR study on 2-oxoquinoline arylaminothiazole derivatives as tubulin inhibitors also produced a reliable CoMFA model with a Q² value of 0.692 and an R² of 0.875, demonstrating good internal predictive ability. scielo.org.mx By analyzing the steric and electrostatic contour maps generated from these models, researchers can identify regions of the molecule where modifications are likely to improve biological activity. nih.gov
| Compound Class | QSAR Method | Target | Key Statistical Parameters | Reference |
|---|---|---|---|---|
| Thiazoloquin(az)olin(on)es | 3D-QSAR (CoMFA) | CD38 | Training Set: R² = 0.94; Test Set: R² = 0.92; Cross-Validation: q² = 0.78 | nih.gov |
| 2-Oxoquinoline arylaminothiazole derivatives | 3D-QSAR (CoMFA) | Tubulin | Training Set: R² = 0.875; Cross-Validation: Q² = 0.692 | scielo.org.mx |
Conformational Analysis and Molecular Dynamics Simulations (Applicable to Related Thiazoloisoquinolines)
Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt by rotating around its single bonds, and the associated energy levels of these arrangements. libretexts.org While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic and comprehensive view. nih.gov MD simulations track the movements and interactions of atoms over time, providing insights into the stability of the ligand-protein complex and its conformational behavior. nih.govnih.gov
MD simulations have been applied to related thiazoloquinolinone derivatives to evaluate their stability when bound to VEGFR-2. nih.govnih.gov These simulations, run over a 100 ns timeframe, can reveal the most frequent and stable interactions. nih.gov For example, in one study, the amino acid Lys868 was found to have the highest frequency of interaction with the ligand throughout the simulation, highlighting its critical role in binding. nih.govnih.gov The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD), where low deviations indicate a stable binding mode. nih.gov Furthermore, MD simulations allow for the analysis of a molecule's flexibility, such as the torsional degrees of freedom, which refers to rotation around single bonds. nih.gov Analysis of the simulation trajectory for a thiazoloquinolinone-VEGFR-2 complex revealed fluctuations in specific C-N and C-C bonds, showing how the ligand adjusts its conformation to maintain optimal interaction with the protein. nih.gov
Future Perspectives and Emerging Research Avenues for Thiazolo 5,4 F Isoquinolin 2 Amine
Development of Novel Synthetic Methodologies for Regioisomeric Control
Future research should focus on the design of highly regioselective synthetic pathways. This could involve the exploration of new catalyst systems, such as those utilizing transition metals, to direct the formation of the thiazole (B1198619) ring onto the isoquinoline (B145761) core with high precision. For instance, microwave-assisted organic synthesis has shown promise in accelerating reactions and improving yields in the preparation of related heterocyclic systems. nih.govscilit.com One innovative approach involves the use of a versatile molecular platform, such as a polyfunctionalized benzothiazole (B30560), which can be synthesized on a multigram scale and subsequently cyclized to form the desired thiazolo[5,4-f]quinazoline core. nih.gov This strategy offers an efficient and adaptable route to a variety of derivatives. nih.gov Another avenue of exploration is the use of visible-light-mediated reactions, which offer a greener and more efficient approach to the synthesis of related thiazole-containing fused rings. rsc.org These methods can proceed under aqueous conditions and without the need for a catalyst, representing a significant advancement in sustainable chemistry. rsc.org The development of such methodologies will not only streamline the synthesis of Thiazolo[5,4-f]isoquinolin-2-amine but also facilitate the creation of diverse chemical libraries for biological screening.
Exploration of Undiscovered Biological Targets and Pathways
While the thiazole and isoquinoline moieties are present in numerous biologically active compounds, the full spectrum of molecular targets for this compound remains largely uncharted. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiparasitic effects. nih.gov Similarly, isoquinoline alkaloids have been investigated for their potential as neuroprotective agents. nih.gov
Future investigations should employ a multi-pronged approach to identify and validate novel biological targets. This includes high-throughput screening of this compound and its analogs against extensive panels of proteins and enzymes implicated in various diseases. For example, derivatives of the related thiazolo[5,4-f]quinazoline scaffold have shown inhibitory activity against a panel of serine/threonine kinases, including those involved in Alzheimer's disease. nih.govresearchgate.net
Furthermore, understanding the mechanism of action is crucial. Studies could explore the compound's influence on cellular processes such as cell cycle progression, DNA fragmentation, and mitochondrial function to elucidate the pathways through which it exerts its biological effects. nih.gov Advanced techniques like chemoproteomics can be utilized to directly identify the protein binding partners of this compound within a cellular context, providing unbiased insights into its mechanism of action. Unraveling these undiscovered targets and pathways will be instrumental in guiding the development of this compound for specific therapeutic applications.
Application of Advanced Machine Learning in Drug Discovery for Thiazoloisoquinolines
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govyoutube.com These powerful computational tools can be harnessed to accelerate the identification and optimization of drug candidates based on the thiazoloisoquinoline scaffold.
ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity of novel thiazoloisoquinoline derivatives. nih.govyoutube.com This allows for the virtual screening of vast chemical libraries, prioritizing the synthesis and testing of compounds with the highest predicted potency and most favorable drug-like properties. nih.gov Machine learning can also be employed to predict key pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity, early in the discovery process. nih.gov
Furthermore, generative AI algorithms can be used for de novo drug design, creating entirely new molecular structures with desired characteristics. youtube.com By learning from the structural features of known active compounds, these models can propose novel thiazoloisoquinoline analogs with enhanced activity and selectivity. The application of these advanced computational methods promises to significantly reduce the time and cost associated with bringing a new thiazoloisoquinoline-based drug to market.
Design and Synthesis of Multi-Target Directed Ligands
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov A promising therapeutic strategy is the development of multi-target directed ligands (MTDLs), single molecules designed to interact with several targets simultaneously. nih.gov The thiazolo[5,4-f]isoquinoline (B11908580) scaffold provides an excellent framework for the design of such MTDLs.
Research in this area has already shown that derivatives of the related thiazolo[5,4-f]quinazolin-9(8H)-one can act as inhibitors of multiple kinases involved in Alzheimer's disease. nih.gov Another study demonstrated the development of thiazolidine-2,4-dione derivatives as dual inhibitors of EGFR and VEGFR-2, both important targets in cancer therapy. nih.gov
Future efforts should focus on rationally designing and synthesizing this compound derivatives that can modulate multiple, disease-relevant targets. This will involve a deep understanding of the structure-activity relationships for each target and the use of computational modeling to design molecules with the desired polypharmacology. The development of MTDLs based on the thiazoloisoquinoline core could lead to more effective and potentially safer therapies for a range of complex diseases.
Fragment-Based Drug Design and De Novo Design Approaches
Fragment-based drug design (FBDD) and de novo design are powerful strategies for the discovery of novel drug candidates. researchoutreach.orgyoutube.com FBDD involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. youtube.com These initial hits are then grown or linked together to create more potent lead compounds. youtube.com
The thiazole ring itself is a common fragment found in many biologically active molecules and has been identified as a hit in several FBDD campaigns. nih.govnih.gov The thiazolo[5,4-f]isoquinoline scaffold can be deconstructed into its constituent fragments for screening against various targets. Once a binding fragment is identified, it can be elaborated upon, using the isoquinoline portion to explore additional binding interactions and optimize potency and selectivity. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. youtube.com
De novo design, often aided by computational algorithms, involves building a novel drug molecule from scratch based on the structure of the target's binding site. youtube.com This approach can be used to design novel thiazoloisoquinoline derivatives with optimized interactions with their biological target. Both FBDD and de novo design represent promising avenues for the discovery of next-generation therapeutics based on the this compound core.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
